molecular formula C12H16O2 B8671504 4-Hydroxy-6-phenyl-2-hexanone

4-Hydroxy-6-phenyl-2-hexanone

Cat. No.: B8671504
M. Wt: 192.25 g/mol
InChI Key: YQOYJANCWJWEAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-6-phenyl-2-hexanone (C₁₁H₁₄O₂, molecular weight: 178.23 g/mol) is a chiral β-hydroxy ketone characterized by a hydroxy group at position 4, a phenyl substituent at position 6, and a ketone at position 2 of the hexanone backbone. It is synthesized via the P(OEt)₃-mediated reductive cleavage of peroxyhemiketal intermediates (e.g., compound 94b) derived from asymmetric organocatalytic epoxidations or hydroperoxidations of α,β-unsaturated ketones . The (R)-enantiomer is predominantly obtained, with its absolute configuration confirmed by optical rotation comparisons to literature values .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-hydroxy-6-phenylhexan-2-one

InChI

InChI=1S/C12H16O2/c1-10(13)9-12(14)8-7-11-5-3-2-4-6-11/h2-6,12,14H,7-9H2,1H3

InChI Key

YQOYJANCWJWEAE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(CCC1=CC=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of 4-Hydroxy-6-phenyl-2-hexanone and Analogous Compounds

Compound Name (CAS No.) Molecular Weight (g/mol) Key Structural Features Synthesis Method Optical Activity Reference(s)
4-Hydroxy-6-phenyl-2-hexanone 178.23 Linear hexanone, 4-OH, 6-Ph Reduction of peroxyhemiketal 94b (R)-isomer
[2-Hydroxy-4-methoxy-6-(PhOCH₂)Ph]-2-MeO-Ethanone (62952-92-5) 302.33 Branched ethanone, 2-OH, 4-OMe, 6-PhOCH₂ K₂CO₃/KI-catalyzed benzoylation Not reported
1-[2-OH-3,6-diOMe-4-(PhOCH₂)Ph]-2-MeO-Ethanone (C₁₈H₂₀O₆) 332.35 Poly-substituted ethanone, Hoesch product Hoesch reaction (32% yield) Not reported
4-(4-Hydroxyphenyl)cyclohexanone (499-76-3) 190.24 Cyclohexanone core, 4-OHPh substituent Not specified (commercial product) Not reported

Structural and Functional Group Variations

  • Backbone Diversity: The target compound features a linear hexanone chain, whereas analogs like 4-(4-Hydroxyphenyl)cyclohexanone possess a cyclohexanone ring, altering steric and electronic properties. Substituted ethanones (e.g., compounds in ) have aromatic rings with multiple alkoxy/hydroxy groups, increasing molecular weight and polarity compared to the simpler hexanone structure of 4-Hydroxy-6-phenyl-2-hexanone .
  • Functional Groups :

    • The 4-hydroxy group in the target compound contrasts with methoxy (OMe) or phenylmethoxy (PhOCH₂) groups in analogs, affecting hydrogen-bonding capacity and acidity .

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound’s lower molecular weight (178.23 vs.
  • Optical Activity: Only 4-Hydroxy-6-phenyl-2-hexanone is explicitly reported as optically active, with confirmed (R)-configuration. Other compounds lack stereochemical data, implying they may be racemic or achiral .

Research Implications

The enantioselective synthesis of 4-Hydroxy-6-phenyl-2-hexanone highlights its utility in asymmetric catalysis and chiral intermediate production. In contrast, ethanone analogs with bulky substituents (e.g., PhOCH₂, OMe) may serve as UV-absorbing agents or antioxidants due to extended conjugation . Cyclohexanone derivatives (e.g., 4-(4-Hydroxyphenyl)cyclohexanone) are often used in fragrance or polymer synthesis, underscoring the impact of backbone rigidity on application .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.